molecular formula C12H9BrO3 B11790140 5-(3-Bromobenzyl)furan-2-carboxylic acid

5-(3-Bromobenzyl)furan-2-carboxylic acid

Cat. No.: B11790140
M. Wt: 281.10 g/mol
InChI Key: GGHDOCZBWDNVAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromobenzyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and furan-2-carboxylic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 3-bromobenzyl bromide is reacted with furan-2-carboxylic acid in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromobenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,3-dicarboxylic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Furan-2,3-dicarboxylic acid.

    Reduction: 5-(3-Bromobenzyl)furan-2-methanol.

Scientific Research Applications

5-(3-Bromobenzyl)furan-2-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds, particularly those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(3-Bromobenzyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the furan ring and carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorobenzyl)furan-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    5-(3-Methylbenzyl)furan-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.

    5-(3-Nitrobenzyl)furan-2-carboxylic acid: Similar structure but with a nitro group instead of bromine.

Uniqueness

5-(3-Bromobenzyl)furan-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H9BrO3

Molecular Weight

281.10 g/mol

IUPAC Name

5-[(3-bromophenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H9BrO3/c13-9-3-1-2-8(6-9)7-10-4-5-11(16-10)12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

GGHDOCZBWDNVAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

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